molecular formula C11H17ClN2O B1398434 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride CAS No. 1220030-72-7

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

Cat. No. B1398434
M. Wt: 228.72 g/mol
InChI Key: OMXMZCAPKDZICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C10H14N2O.ClH . It is also known as N-(4-amino-2-methylphenyl)propanamide hydrochloride . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” consists of a propanamide backbone with a methyl group on the second carbon, an amino group on the fourth carbon, and a methylphenyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is 214.69 g/mol . It has a topological polar surface area of 55.1 Ų . The compound is a powder at room temperature .

Scientific Research Applications

Antibacterial Activity

The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide has led to compounds with notable antibacterial activity. For instance, some synthesized compounds exhibited significant activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Kinetics and Mechanism Studies

Investigations into the kinetics and mechanism of the formation and decomposition of imidazolin-4-ones from 2-(N-benzoylamino)alkanamides have contributed to a deeper understanding of chemical reactions in aqueous mediums. This research provides valuable insights into the behavior of similar compounds (Sedlák et al., 1999).

Mass Spectral Behavior

Studies on the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide and similar compounds have improved our understanding of their molecular behavior, which is crucial for various scientific applications (Mallen, Cort, & Cockerill, 1979).

Potential in Malaria Treatment

Research into aminoacetamide scaffolds has identified compounds with low-nanomolar activity against the malaria parasite, suggesting potential applications in malaria treatment. Although challenges in solubility and stability were noted, the potency and selectivity of these compounds are promising (Norcross et al., 2019).

Analgesic Activity

A study on N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides revealed that specific compounds exhibited strong analgesic activity in animal models. This research is significant for developing new pain relief medications (Kim et al., 2012).

Muscle Relaxant and Anticonvulsant Activities

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were found to possess selective muscle relaxant and anticonvulsant activities. This research could guide the development of new therapeutics for muscle-related conditions and seizures (Tatee et al., 1986).

Anti-Prostatic Carcinoma Drug Studies

Quantum chemical studies on bicalutamide, a drug used for prostate cancer treatment, showed insights into its molecular properties. Understanding these properties helps in the design of more effective cancer treatments (Otuokere & Amaku, 2015).

Antimicrobial Properties

Research has shown that certain 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides exhibit significant antibacterial and antifungal properties. This indicates potential uses in combating microbial infections (Baranovskyi et al., 2018).

Drug Metabolism Studies

Studies on the metabolism of drugs like LY451395, a biaryl-bis-sulfonamide, using microbial-based surrogate biocatalytic systems have provided valuable information on drug metabolism pathways. Such knowledge is crucial for drug development and safety evaluation (Zmijewski et al., 2006).

Pharmacokinetics in Preclinical Studies

Investigations into the pharmacokinetics and metabolism of compounds like S-1 in rats have helped in understanding how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for assessing drug efficacy and safety (Wu et al., 2006).

Solubility Studies

Research on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures provides essential data for pharmaceutical formulation and chemical processing (Pascual et al., 2017).

Safety And Hazards

The safety information for “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-2-methyl-N-(4-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMZCAPKDZICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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